molecular formula C9H5Cl2N B189448 1,3-Dichloroisoquinoline CAS No. 7742-73-6

1,3-Dichloroisoquinoline

Cat. No.: B189448
CAS No.: 7742-73-6
M. Wt: 198.05 g/mol
InChI Key: BRGZEQXWZWBPJH-UHFFFAOYSA-N
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Description

1,3-Dichloroisoquinoline is a chemical compound with the molecular formula C9H5Cl2N It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at the 1 and 3 positions on the isoquinoline ring

Safety and Hazards

1,3-Dichloroisoquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with personal protective equipment, ensuring adequate ventilation . Avoid contact with skin and eyes, ingestion, and inhalation .

Biochemical Analysis

Biochemical Properties

1,3-Dichloroisoquinoline plays a significant role in biochemical reactions, particularly in the synthesis of 1-aryl-3-chloroisoquinolines through Pd(PPh3)4 catalyzed regioselective coupling with arylboronic acids . This compound interacts with enzymes such as palladium catalysts and proteins involved in the coupling reactions. The nature of these interactions involves the formation of covalent bonds between the chlorine atoms of this compound and the aryl groups, leading to the creation of new chemical entities .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cellular enzymes and proteins, potentially altering cell signaling pathways and gene expression. The compound’s impact on cellular metabolism includes changes in the activity of metabolic enzymes, which can lead to variations in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with specific amino acid residues in the enzyme’s active site. This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting gene expression and cellular function . Additionally, this compound can participate in nucleophilic substitution reactions, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability and metabolic activity noted over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and beneficial biochemical effects. At higher doses, toxic or adverse effects can occur, including damage to cellular structures and disruption of metabolic processes. Threshold effects have been observed, indicating a dosage-dependent response in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it interacts with different biomolecules within these subcellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloroisoquinoline can be synthesized through several methods. One common approach involves the chlorination of isoquinoline. This process typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions on the isoquinoline ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination reactions. These processes are optimized for efficiency and yield, utilizing advanced techniques and equipment to ensure the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1,3-Dichloroisoquinoline is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1,3-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGZEQXWZWBPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305468
Record name 1,3-dichloroisoquinoline
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Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7742-73-6
Record name 1,3-Dichloroisoquinoline
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Record name NSC 170843
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Record name 7742-73-6
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Record name 1,3-dichloroisoquinoline
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Record name 1,3-Dichloroisoquinoline
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Synthesis routes and methods

Procedure details

A mixture solution of homophthalimide (10.5 g) and phenylphosphonate dichloride (30 ml) was heated at 110° C. for 2 hr. After the reaction mixture was cooled, water was added thereto, and then the resulting mixture was neutralized with sodium carbonate. The resulting mixture was extracted with ethyl acetate, washed with brine, dried, and then the solvent was evaporated. The resulting residue was purified by silica gel column chromatography (methylene chloride), to give 9.30 g of the title compound as white crystals.
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
phenylphosphonate dichloride
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the reactivity of 1,3-Dichloroisoquinoline unique in chemical synthesis?

A1: this compound exhibits differential reactivity in its two chlorine atoms. Research has shown that under palladium catalysis (using Pd(PPh3)4), arylboronic acids preferentially couple at the 1-position, leaving the 3-chloro group intact []. This selectivity allows for the stepwise functionalization of the isoquinoline scaffold, expanding its synthetic utility.

Q2: What are some applications of this compound in the synthesis of complex molecules?

A2: The differential reactivity of this compound makes it a valuable building block for various heterocyclic systems. For example, it has been employed in the synthesis of:

  • N,N-Chelate Ligands: The remaining 3-chloro group after palladium-catalyzed coupling can be further modified, for instance, by nickel-catalyzed reactions with Grignard reagents or nucleophilic substitution with LiSCH2Ph [], offering a route to diverse chelating ligands.
  • 1,3-Disubstituted Isoquinolines: The 3-chloro group can be selectively reduced to furnish 3,3′-biisoquinolines under specific conditions [], demonstrating the potential for accessing unique isoquinoline derivatives.
  • Axially Chiral Imidazoisoquinolin-2-ylidene Complexes: A selective Suzuki cross-coupling of this compound with specific arylboronic acids, followed by cyclization and alkylation, leads to imidazolium salts. These salts are then used to synthesize silver and gold complexes, which are of interest for their potential applications in catalysis and materials science [].

Q3: Are there alternative methods for the synthesis of this compound?

A3: While traditional methods exist, research has explored alternative routes for synthesizing this compound. One study highlights the use of phosgene as a reagent in the synthesis []. This approach may offer advantages in terms of reaction conditions or efficiency compared to traditional methods, contributing to the development of improved synthetic protocols.

Q4: Has this compound been investigated in the context of medicinal chemistry?

A4: While the provided research papers primarily focus on synthetic aspects, the modification of this compound with adamantane-containing amines [, ] suggests potential applications in medicinal chemistry. Adamantane derivatives are known for their antiviral and psychotherapeutic activities, indicating that these modified isoquinoline derivatives could be of interest for further pharmacological investigations.

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